molecular formula C28H24O2S B1665646 AGN 194310 CAS No. 229961-45-9

AGN 194310

Katalognummer: B1665646
CAS-Nummer: 229961-45-9
Molekulargewicht: 424.6 g/mol
InChI-Schlüssel: LHUPKWKWYWOMSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of AGN-194310 involves multiple steps, starting with the preparation of the core benzothiopyran structure. The key steps include:

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of AGN-194310 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This involves the use of large-scale reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Arten von Reaktionen

AGN-194310 durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Analoga von AGN-194310 mit modifizierten funktionellen Gruppen, die weiter auf ihre biologischen Aktivitäten untersucht werden können .

Wissenschaftliche Forschungsanwendungen

AGN-194310 wurde ausgiebig auf seine Anwendung in folgenden Bereichen untersucht:

Wirkmechanismus

AGN-194310 übt seine Wirkung aus, indem es an Retinsäure-Rezeptoren (RARα, RARβ und RARγ) mit hoher Affinität bindet. Diese Bindung verhindert die Aktivierung dieser Rezeptoren durch ihren natürlichen Liganden, All-trans-Retinsäure. Als Folge hemmt AGN-194310 die durch Retinsäure-Rezeptoren vermittelte Transkriptionsaktivität, was zu veränderter Genexpression und nachfolgenden biologischen Effekten wie Hemmung des Zellwachstums und Induktion der Apoptose führt .

Wissenschaftliche Forschungsanwendungen

AGN194310 is a synthetic retinoid analog and pan-RAR antagonist that has been investigated for various applications, primarily in the realm of cancer research and dermatology . It functions by binding to retinoic acid receptors (RARs) and blocking the gene transcriptional activity induced by RAR agonists .

Scientific Research Applications

Cancer Research

  • Prostate Cancer: AGN194310 has demonstrated the ability to induce apoptosis in prostate cancer cells, while exhibiting a less potent effect on normal prostate epithelial cells . In studies involving prostate carcinoma cells from patients, the compound abolished growth in 14 out of 14 patients, with half-maximal inhibition between 200 and 800 nM . It had similar effects on prostate carcinoma lines LNCaP, DU-145, and PC-3 at approximately 250 nM .
  • Breast Cancer: The pan-RAR antagonist AGN194310 has been shown to prevent colony formation in breast cancer cell lines MCF7 and MDA-MB-231 .
  • Pediatric Brain Tumors: AGN194310 has shown effectiveness against pediatric brain tumors .
  • Mechanism of Action: Studies indicate that AGN194310 arrests cells in the G1 phase of the cell cycle, leading to apoptosis within three days . This apoptosis is caspase-independent, meaning caspases are neither cleaved nor activated during the process .
  • Cancer Stem Cells: Antagonizing RARγ, a specific retinoic acid receptor, can induce necroptosis (a form of programmed cell death) in cancer stem cells .

Dermatology

AGN-194310 has been investigated for the treatment of skin conditions such as psoriasis and acne . It has reached phase III clinical trials for psoriasis and phase II trials for acne .

Neutropenia

AGN194310 may increase neutrophil production, which may benefit patients with neutropenia, including those with chemotherapy-provoked neutropenia .

Methods of Analysis

  • Cell Growth Analysis: Cell suspensions are plated into microtitre plates and treated with retinoids. The number of viable cells is assessed by measuring cellular ATP levels .
  • Cell Cycle Status: Measured by staining harvested cells with propidium iodide (PI) .
  • Apoptosis Measurement: Apoptotic cells are identified using the TUNEL assay. Changes to the mitochondrial membrane potential are measured after treatment with AGN194310 .
  • Caspase Studies: The pan-caspase inhibitor Z-VAD-FMK is used to investigate the involvement of caspases in AGN194310-induced apoptosis .

Data Table

ApplicationCell Type/ConditionIC50 Value
Prostate CancerLNCaP, DU-145, PC-3~250 nM
Prostate CancerPrimary cells from PCa patient4.7 × 10-7M
Breast CancerMCF7, MDA-MB-231Not specified, but effective
Pediatric Brain TumorsNot specifiedNot specified, but effective

*IC50 values represent the concentration required for half-maximal inhibition.

Case Studies

  • In a study, AGN194310 abolished the growth of prostate carcinoma cells from 14 out of 14 patients .
  • AGN194310 inhibited the growth of primary prostate carcinoma cells more effectively than ATRA .

Safety and Toxicity

Wirkmechanismus

AGN-194310 exerts its effects by binding to retinoic acid receptors (RARα, RARβ, and RARγ) with high affinity. This binding prevents the activation of these receptors by their natural ligand, all-trans retinoic acid. As a result, AGN-194310 inhibits the transcriptional activity mediated by retinoic acid receptors, leading to altered gene expression and subsequent biological effects such as inhibition of cell growth and induction of apoptosis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

AGN-194310 ist einzigartig aufgrund seiner hohen Affinität für alle drei Subtypen der Retinsäure-Rezeptoren und seiner potenten inhibitorischen Wirkung auf die durch Retinsäure-Rezeptoren vermittelte Transkription. Dies macht es zu einem wertvollen Werkzeug zur Untersuchung der Retinsäure-Rezeptor-Signalübertragung und zu einem potenziellen Therapeutikum für Krankheiten, die mit einer Dysregulation der Retinsäure-Rezeptoren einhergehen .

Biologische Aktivität

AGN 194310, a potent pan-antagonist of retinoic acid receptors (RARs), has garnered significant attention in the field of cancer research due to its unique mechanism of action and biological effects. This article explores the compound's biological activity, focusing on its binding affinity, effects on cancer cell lines, and potential therapeutic applications.

Overview of this compound

This compound is characterized by its high affinity for all three RAR isoforms—RARα, RARβ, and RARγ—with dissociation constants (Kd) reported at approximately 3 nM, 2 nM, and 5 nM, respectively . It acts as a competitive antagonist, effectively inhibiting the transcriptional activity induced by retinoic acid and other agonists.

The primary mechanism through which this compound exerts its effects is by binding to RARs and blocking their activation. This inhibition leads to significant alterations in cellular processes such as apoptosis and cell cycle regulation. Studies have shown that this compound induces G1 phase arrest in prostate carcinoma cells, followed by apoptosis characterized by mitochondrial depolarization and DNA fragmentation .

Effects on Cancer Cell Lines

In vitro studies have demonstrated that this compound effectively inhibits the growth of various prostate cancer cell lines, including LNCaP, DU-145, and PC-3. The compound shows a half-maximal inhibitory concentration (IC50) ranging from 16 nM to 34 nM across these lines . Notably, it has been reported to be 12-22 times more potent than all-trans retinoic acid (ATRA) in inhibiting colony formation in these cells .

Table 1: In Vitro Activity of this compound on Prostate Cancer Cell Lines

Cell LineIC50 (nM)Relative Potency vs ATRA
LNCaP16 ± 5~20-fold more potent
DU-14534 ± 7~20-fold more potent
PC-318 ± 6~20-fold more potent

Induction of Apoptosis

Research indicates that this compound not only halts cell proliferation but also triggers apoptosis in cancer cells. In LNCaP cells treated with this compound, apoptosis was observed within three days, with markers indicating caspase-independent pathways . The compound's ability to induce apoptosis without activating caspases suggests potential for therapeutic use in cancers resistant to conventional treatments.

In Vivo Studies

In animal models, this compound has shown promise in enhancing hematopoietic progenitor cell populations. Treatment led to a significant increase in granulocyte progenitor cells within the bone marrow of mice . This effect indicates potential applications beyond oncology, particularly in hematological disorders.

Case Studies and Clinical Implications

Clinical relevance is underscored by findings from studies involving patient-derived prostate carcinoma cells. This compound effectively inhibited growth across all tested patient samples, reinforcing its potential as a therapeutic agent in treating advanced prostate cancer . The differential effects on malignant versus normal prostate epithelial cells highlight its specificity and reduced toxicity profile compared to traditional therapies.

Eigenschaften

IUPAC Name

4-[2-[4-(4-ethylphenyl)-2,2-dimethylthiochromen-6-yl]ethynyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24O2S/c1-4-19-7-12-22(13-8-19)25-18-28(2,3)31-26-16-11-21(17-24(25)26)6-5-20-9-14-23(15-10-20)27(29)30/h7-18H,4H2,1-3H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUPKWKWYWOMSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(SC3=C2C=C(C=C3)C#CC4=CC=C(C=C4)C(=O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229961-45-9
Record name 4-((4-(4-Ethylphenyl)-2,2-dimethyl-(2H)-thiochromen-6-yl)ethynyl)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229961459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AGN-194310
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2W3I5K9O0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of ethyl 4-[[4-(4-ethylphenyl)-2,2-dimethyl-(2H)-thiochromen-6-yl]-ethynyl]-benzoate (940.0 mg, 2.08 mmol) in 10.0 mL THF and 5.0 mL EtOH was added NaOH (416.0 mg, 10.4 mmol, 5.2 mL of a 2M aqueous solution). The resulting solution was stirred overnight at room temperature. The reaction mixture was acidified with 10% aqueous HCl and extracted with EtOAc. The combined organic layers were washed with H2O, saturated aqueous NaCl, and dried (Na2SO4) before removing the solvent under reduced pressure. The residual solid was recrystallized from CH3CN to give 786.0 mg (89%) of 4-[[4-(4-ethylphenyl)-2,2-dimethyl-(2H)-thiochromen-6-yl]-ethynyl]-benzoic acid as a colorless solid. 1H NMR (300 MHz, d6-acetone) δ: 8.01 (2H, d, J=8.3 Hz), 7.60 (2H, d, J=8.5 Hz), 7.42 (2H, m), 7.29 (2H, m), 7.22 (3H, m), 5.94 (1H, s), 2.69 (2H, q, J=7.7 Hz), 1.47 (6H, s), 1.25 (3H, t, J=7.7 Hz). This compound, the final desired product, was termed VTP 194310.
Name
ethyl 4-[[4-(4-ethylphenyl)-2,2-dimethyl-(2H)-thiochromen-6-yl]-ethynyl]-benzoate
Quantity
940 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Two ml of a 2 M solution of NaOH were added to a solution of ethyl 4[[4-(4-ethylphenyl)-2,2-dimethyl-[2H]-thiochromen-6-yl]-ethynyl]benzoate in THF and ethanol. The solution was heated to 40° C., stirred overnight, then cooled to room temperature. The reaction mixture was acidified with 1 N HCl (4 ml). At the beginning of the process, the reaction mixture formed a heterogeneous system. The mixture was extracted with ethyl acetate (25 ml×2). The combined organic layers were washed with 10 ml water, saturated aqueous NaCl, and dried with NaSO4, and the solvent was removed under reduced pressure. The residual solid (0.31 gram) was recrystallized from acetonitrile (25 ml) to yield 4-[[4-(4-ethylphenyl)-2,2-dimethyl-(2H)-thiochroman-6-yl]-ethynyl]benzoic acid, (AGN194310) (0.236 gram, 70%) as a colorless solid (m.p. 210-212° C.) [1H-NMR (DMSO-d6): d8.2 (s, 2H), d7.8 (s, 2H), d7.6 (s, 2H), d7.4 (s, 2H), d7.2 (s, 2H), d7.0 (s, 1H), d6.0 (s, 1H), d2.6 (t, 2H, J=35 Hz), d1.6 (s, 6H), d1.4 (t, 3H, J=46 Hz)].
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 4[[4-(4-ethylphenyl)-2,2-dimethyl-[2H]-thiochromen-6-yl]-ethynyl]benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AGN 194310
Reactant of Route 2
AGN 194310
Reactant of Route 3
AGN 194310
Reactant of Route 4
AGN 194310
Reactant of Route 5
AGN 194310
Reactant of Route 6
Reactant of Route 6
AGN 194310

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.